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Detailed Mechanism of Action

Vatalanib exerts its effects by competitively inhibiting the intracellular tyrosine kinase domains of VEGFRs,

which are critical for pro-angiogenic signaling.

Inhibition of VEGFR Signaling: The binding of VEGF to its receptor (particularly VEGFR-2) normally

triggers receptor dimerization and autophosphorylation of tyrosine residues on the intracellular kinase
domain. This initiates a downstream signaling cascade promoting endothelial cell survival,

proliferation, migration, and vascular permeability. Vatalanib binds to the ATP-binding site of the
tyrosine kinase domain, preventing phosphorylation and subsequent signal transduction [1] [2] [3].

Primary Target - VEGFR-2: Vatalanib's most potent effect is on VEGFR-2 (KDR), the primary
mediator of VEGF-driven angiogenic signaling in endothelial cells [2] [3]. Inhibition of this receptor is

considered central to its anti-angiogenic effect.
Multi-Target Inhibition: By also inhibiting PDGFR-β and c-Kit, vatalanib may target other pathways

involved in tumor vessel maturation and growth, potentially providing a broader anti-tumor effect [1]
[3] [4].

The following diagram illustrates the core VEGF signaling pathway and the point of inhibition by vatalanib:
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Experimental Evidence & Research Models

Early-phase clinical trials provide key evidence for vatalanib's activity, using standardized protocols to assess

efficacy and biological effects.

Phase Ib Combination Therapy Study

A phase Ib study investigated vatalanib combined with the mTOR inhibitor everolimus in patients with

advanced solid tumors, including a renal cell carcinoma (RCC) expansion cohort [5].
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Primary Objective: Determine the Maximum Tolerated Dose (MTD) and safety profile of the

combination [5].
Dosing Protocol: Vatalanib was administered orally once daily at doses up to 1000 mg, combined

with everolimus 5 mg daily. The MTD was defined as vatalanib 1000 mg daily and everolimus 5 mg
daily [5].

Efficacy Endpoints: Assessed using Response Evaluation Criteria in Solid Tumors (RECIST).
Key outcomes included Progression-Free Survival (PFS) and Overall Survival (OS) [5].

Key Findings: In the RCC cohort, median PFS was 5.8 months and median OS was 16.5 months.
A partial response was observed in 29.2% of evaluable patients, with an additional 15 patients

achieving stable disease, demonstrating the regimen's clinical activity [5].

Phase II Study in GIST

A phase II trial evaluated vatalanib as a single agent in patients with metastatic Gastrointestinal Stromal

Tumour (GIST) resistant to imatinib [6].

Patient Population: 45 patients with GIST progressing on imatinib (42.2% had also failed sunitinib)
[6].

Dosing Protocol: Vatalanib was administered at 1250 mg total daily dose. The protocol was
amended during the trial from a once-daily to a twice-daily schedule to account for the drug's short

half-life [6].
Assessment Method: Tumor response was assessed primarily per RECIST 1.0 [6].

Key Findings: The study reported a clinical benefit rate of 40.0%, including two confirmed partial
responses and 16 patients with stable disease. The median time to progression was longer in

patients who had only received prior imatinib (5.8 months) compared to those who had also received
sunitinib (3.2 months) [6].

Key Quantitative Data

The tables below summarize critical pharmacological and efficacy data from clinical studies.

Table 1: Pharmacokinetic and ADME Properties of Vatalanib

Property Value / Description

Bioavailability High (oral administration) [4]

Time to Peak (Tmax) 1.0 - 2.5 hours [6]
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Property Value / Description

Elimination Half-life 4 - 6 hours [5] [1] [6]

Metabolism Extensive hepatic metabolism, mainly via CYP3A4 [4]

Route of Elimination Fecal and renal [4]

Protein Binding Not Available

Volume of Distribution Not Available

Table 2: Summary of Clinical Efficacy from Select Trials

Trial / Indication Key Efficacy Outcomes

| Phase Ib with Everolimus (RCC cohort) [5] | - Median PFS: 5.8 months

Median OS: 16.5 months

Objective Response Rate (ORR): 29.2% (Partial Response) | | Phase II (GIST post-Imatinib) [6] | -
Clinical Benefit Rate: 40.0%

Partial Response: 4.4%
Stable Disease: 35.6%

Median TTP (Imatinib-only pretreated): 5.8 months |

Research and Development Context

Clinical Development Status: Vatalanib remains an investigational drug and has not received

approval from the US FDA or other major agencies [1] [4]. While Phase III trials (CONFIRM-1 and
CONFIRM-2) in metastatic colorectal cancer did not meet their primary overall survival endpoints,

they suggested potential benefit in patient subgroups, such as those with high lactate dehydrogenase
(LDH) levels [7] [4] [8].

Ongoing Research: Current research explores modifying the vatalanib structure to develop new
analogs with improved properties, such as better solubility, lower central nervous system penetration

to reduce side effects, and maintained or enhanced VEGFR-2 inhibitory activity [2].
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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